Einecs 304-977-7

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals, including EINECS 304-977-7, a compound subject to regulatory scrutiny under the Registration, Evaluation, Authorization, and Restriction of Chemicals (REACH) framework . Under REACH, computational tools like (Quantitative) Structure-Activity Relationships [(Q)SARs] and read-across approaches are prioritized to fill data gaps, minimizing animal testing . This article focuses on methodologies for comparing this compound with similar compounds, leveraging structural similarity metrics, physicochemical properties, and predictive toxicological models.

Properties

CAS No. |

94313-78-7 |

|---|---|

Molecular Formula |

C50H46N7O7S2- |

Molecular Weight |

921.1 g/mol |

IUPAC Name |

5-anilino-9-(2-methoxyanilino)-7-phenyl-6,7,12,12b-tetrahydrobenzo[a]phenazin-7-ium-4,10-disulfonate;1,2-bis(3-methylphenyl)guanidine |

InChI |

InChI=1S/C35H30N4O7S2.C15H17N3/c1-46-31-17-9-8-16-25(31)37-27-19-29-26(21-33(27)48(43,44)45)38-35-24-15-10-18-32(47(40,41)42)34(24)28(36-22-11-4-2-5-12-22)20-30(35)39(29)23-13-6-3-7-14-23;1-11-5-3-7-13(9-11)17-15(16)18-14-8-4-6-12(2)10-14/h2-19,21,24,36-38H,20H2,1H3,(H,40,41,42)(H,43,44,45);3-10H,1-2H3,(H3,16,17,18)/p-1 |

InChI Key |

GYNGMVFLKUACOG-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=NC2=CC=CC(=C2)C)N.COC1=CC=CC=C1NC2=C(C=C3C(=C2)[NH+](C4=C(N3)C5C=CC=C(C5=C(C4)NC6=CC=CC=C6)S(=O)(=O)[O-])C7=CC=CC=C7)S(=O)(=O)[O-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 304-977-7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 304-977-7 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating biochemical pathways and interactions. In medicine, the compound is explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism of action of Einecs 304-977-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context of its use .

Comparison with Similar Compounds

Structural Similarity and Analog Identification

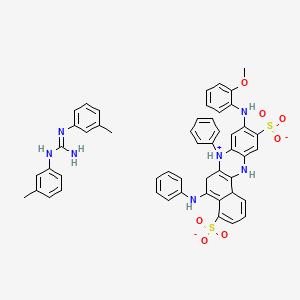

Structural analogs of EINECS 304-977-7 can be identified using Tanimoto similarity indices computed from PubChem 2D fingerprints, where a threshold of ≥70% similarity defines analogs . For example, in a study comparing 1,387 REACH Annex VI compounds with 33,000 EINECS substances, high Tanimoto scores enabled the linkage of unlabeled EINECS compounds (e.g., 304-977-7) to well-characterized analogs, facilitating read-across predictions (Figure 7, ).

Table 1: Hypothetical Analogs of this compound Based on Structural Similarity

| Compound ID | Tanimoto Index | Chemical Class | Key Functional Groups |

|---|---|---|---|

| This compound | Reference | Chlorinated Alkane | Cl, C-C backbone |

| EINECS 201-867-5 | 0.85 | Chlorinated Alkane | Cl, C-C backbone |

| EINECS 203-452-3 | 0.78 | Organothiophosphate | S-P-O linkage |

| EINECS 210-736-9 | 0.72 | Substituted Nitrobenzene | NO₂, aromatic ring |

Physicochemical Properties and QSAR Modeling

Hydrophobicity (log Kow) and reactivity are critical parameters in QSAR models for predicting acute toxicity. For instance:

- Organothiophosphates often show lower log Kow values (1–2) but higher reactivity due to sulfur-phosphorus bonds, influencing their environmental persistence .

Table 2: Predictive Performance of QSAR Models for Acute Toxicity

*Area Under the ROC Curve (AUC), where >0.7 indicates robust predictive power.

Toxicological Read-Across Predictions

Read-Across Structure-Activity Relationships (RASAR) leverage structural analogs to infer toxicity. For example:

- A RASAR model using 1,387 labeled chemicals achieved 90% coverage of 33,000 EINECS compounds, including hypothetical analogs of 304-977-7 .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of EINECS 304-977-7?

- Methodological Answer : Use a combination of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Cross-reference spectral data with established databases or published literature. For novel compounds, elemental analysis and X-ray crystallography may be required .

- Data Presentation : Tabulate NMR chemical shifts, HPLC retention times, and MS peaks alongside reference values. Highlight deviations >5% as potential purity concerns.

Q. What experimental protocols are recommended for synthesizing this compound?

- Methodological Answer : Follow peer-reviewed synthesis routes, ensuring reproducibility by documenting reaction conditions (temperature, solvent, catalyst, stoichiometry). Validate each step with intermediate characterization (e.g., FTIR for functional groups). For optimization, employ design of experiments (DoE) to test variables like pH or temperature gradients .

- Common Pitfalls : Inconsistent yields may arise from moisture-sensitive reagents or incomplete purification. Include control experiments to isolate these factors.

Q. Which characterization techniques are critical for studying this compound’s physicochemical properties?

- Methodological Answer : Prioritize thermogravimetric analysis (TGA) for thermal stability, differential scanning calorimetry (DSC) for phase transitions, and dynamic light scattering (DLS) for particle size distribution. Surface properties can be assessed via scanning electron microscopy (SEM) or BET surface area analysis .

- Data Interpretation : Compare results against computational models (e.g., density functional theory for thermal behavior) to validate experimental accuracy.

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Conduct a systematic review of existing literature to identify conflicting datasets. Design replicate studies under controlled conditions (e.g., inert atmosphere, standardized equipment). Use statistical tools (t-tests, ANOVA) to analyze variance and isolate confounding variables (e.g., trace impurities, measurement techniques) .

- Case Study : If Study A reports higher catalytic activity than Study B, compare solvent purity, reaction kinetics, and catalyst loading across both protocols.

Q. What strategies optimize this compound’s stability in multi-variable systems (e.g., aqueous vs. organic matrices)?

- Methodological Answer : Employ stability-indicating assays (e.g., accelerated degradation studies under UV light, heat, or hydrolysis). Use response surface methodology (RSM) to model interactions between pH, temperature, and solvent polarity. Validate with real-time aging studies .

- Data Visualization : Create 3D contour plots to illustrate stability "sweet spots" across variable combinations.

Q. How can computational modeling enhance the understanding of this compound’s molecular interactions?

- Methodological Answer : Apply molecular dynamics (MD) simulations to predict binding affinities or solvent interactions. Validate with experimental data (e.g., isothermal titration calorimetry for binding constants). Use quantum mechanical calculations (DFT) to explore electronic properties .

- Best Practices : Ensure force fields and basis sets are appropriate for the compound’s complexity. Cross-check simulation results with crystallographic or spectroscopic data.

Q. What cross-disciplinary approaches address gaps in this compound’s toxicity profile?

- Methodological Answer : Integrate toxicogenomics (gene expression profiling), metabolomics (mass spectrometry-based metabolite tracking), and in vitro assays (e.g., Ames test for mutagenicity). Collaborate with environmental scientists to assess ecotoxicity using model organisms (e.g., Daphnia magna) .

- Ethical Considerations : Adhere to OECD guidelines for chemical safety testing and disclose limitations in extrapolating in vitro results to in vivo systems.

Methodological Best Practices

- Data Reprodubility : Document experimental protocols in detail, including equipment calibration records and batch numbers for reagents. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

- Conflict Resolution : When data conflicts arise, publish negative results and methodological critiques to advance collective understanding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.